

# Immethridine dihydrobromide chemical structure and properties

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## Compound of Interest

Compound Name: Immethridine dihydrobromide

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## An In-Depth Technical Guide to Immethridine Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **Immethridine dihydrobromide**, a potent and selective histamine H3 receptor agonist.

## Chemical Structure and Properties

Immethridine is a synthetic compound characterized by an imidazole ring linked to a pyridine ring via a methylene bridge. The dihydrobromide salt form enhances its stability and solubility in aqueous solutions.

Chemical Structure:

- IUPAC Name: 4-(1H-Imidazol-4-ylmethyl)pyridine dihydrobromide
- Molecular Formula:  $C_9H_9N_3 \cdot 2HBr$ <sup>[1]</sup>
- SMILES: C1=CN=C(C=C1)CC2=CN=CN2.Br.Br
- InChI Key: CYNKWHIKNDIVDR-UHFFFAOYSA-N

The chemical structure of **Immethridine dihydrobromide** consists of a pyridine ring and an imidazole ring connected by a methylene group.

## Physicochemical Properties

A summary of the key physicochemical properties of **Immethridine dihydrobromide** is presented in the table below.

Property	Value	Reference(s)
Molecular Weight	321.01 g/mol	[1]
CAS Number	699020-93-4	[1]
Appearance	Solid	
Purity	≥99% (HPLC)	
Solubility	Soluble to 100 mM in water	[1]
Storage	Desiccate at room temperature	[1]

## Pharmacological Properties

Immethridine is a potent and highly selective agonist for the histamine H3 receptor. Its pharmacological activity has been well-characterized in various in vitro assays.

## Receptor Binding and Functional Activity

The key pharmacological parameters of Immethridine are summarized in the following table.

Parameter	Receptor	Value	Reference(s)
pKi	Histamine H3	9.07	
pKi	Histamine H4	6.61	
pEC <sub>50</sub>	Histamine H3	9.74	

**Immethridine dihydrobromide** exhibits high affinity for the human histamine H3 receptor, with a pKi value of 9.07. It demonstrates significant selectivity, being approximately 300-fold more

selective for the H3 receptor over the H4 receptor. Furthermore, it shows no significant binding to histamine H1 or H2 receptors at concentrations up to 10  $\mu\text{M}$ . As an agonist, it potently activates the H3 receptor with a  $\text{pEC}_{50}$  of 9.74.

## Experimental Protocols

This section outlines representative experimental methodologies for the synthesis and pharmacological characterization of **Immethridine dihydrobromide**.

### Synthesis of Immethridine Dihydrobromide

A plausible synthetic route for Immethridine involves the coupling of a picolyl anion with a suitable chloromethylated imidazole derivative. A detailed, step-by-step protocol is not publicly available; however, the following represents a general approach based on established chemical principles.

#### Step 1: Preparation of 4-(Chloromethyl)-1H-imidazole hydrochloride

This precursor can be synthesized from 4-(hydroxymethyl)-1H-imidazole by reaction with thionyl chloride.

- Materials: 4-(hydroxymethyl)-1H-imidazole, thionyl chloride, diethyl ether.
- Procedure:
  - Cool thionyl chloride in an ice bath under a nitrogen atmosphere.
  - Slowly add 4-(hydroxymethyl)-1H-imidazole to the cooled thionyl chloride.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat.
  - Cool the mixture and add diethyl ether to precipitate the product.
  - Filter the solid, wash with diethyl ether, and dry to obtain 4-(chloromethyl)-1H-imidazole hydrochloride.<sup>[2]</sup>

#### Step 2: Synthesis of Immethridine

This step involves the reaction of a 4-picolyl anion with the prepared 4-(chloromethyl)-1H-imidazole hydrochloride.

- Materials: 4-picoline, a strong base (e.g., n-butyllithium), 4-(chloromethyl)-1H-imidazole hydrochloride, anhydrous solvent (e.g., tetrahydrofuran).
- Procedure:
  - Dissolve 4-picoline in an anhydrous solvent under a nitrogen atmosphere and cool to a low temperature (e.g., -78 °C).
  - Slowly add a strong base to generate the 4-picolyllithium.
  - Add a solution of 4-(chloromethyl)-1H-imidazole hydrochloride to the reaction mixture.
  - Allow the reaction to proceed at low temperature and then warm to room temperature.
  - Quench the reaction with a suitable reagent (e.g., water).
  - Extract the product with an organic solvent and purify using column chromatography.

### Step 3: Formation of **Immethridine Dihydrobromide**

- Materials: Immethridine free base, hydrobromic acid, suitable solvent (e.g., ethanol).
- Procedure:
  - Dissolve the purified Immethridine in a suitable solvent.
  - Add two equivalents of hydrobromic acid to the solution.
  - The dihydrobromide salt will precipitate out of the solution.
  - Filter the solid, wash with a cold solvent, and dry under vacuum.

## Pharmacological Evaluation

### Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity ( $K_i$ ) of Immethridine for the histamine H3 receptor.

- Materials:
  - Cell membranes prepared from a cell line stably expressing the human histamine H3 receptor (e.g., HEK-293 or CHO cells).
  - Radioligand: [ $^3\text{H}$ ]-N $\alpha$ -methylhistamine.
  - Non-specific binding control: A high concentration of an unlabeled H3 receptor ligand (e.g., histamine or clobenpropit).
  - Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4).
  - **Immethridine dihydrobromide** solutions of varying concentrations.
- Procedure:
  - In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or a specific concentration of Immethridine.
  - Incubate the plate to allow binding to reach equilibrium.
  - Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
  - Wash the filters with ice-cold assay buffer.
  - Measure the radioactivity retained on the filters using a scintillation counter.
  - The  $K_i$  value is calculated from the IC<sub>50</sub> value (the concentration of Immethridine that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

### cAMP Functional Assay

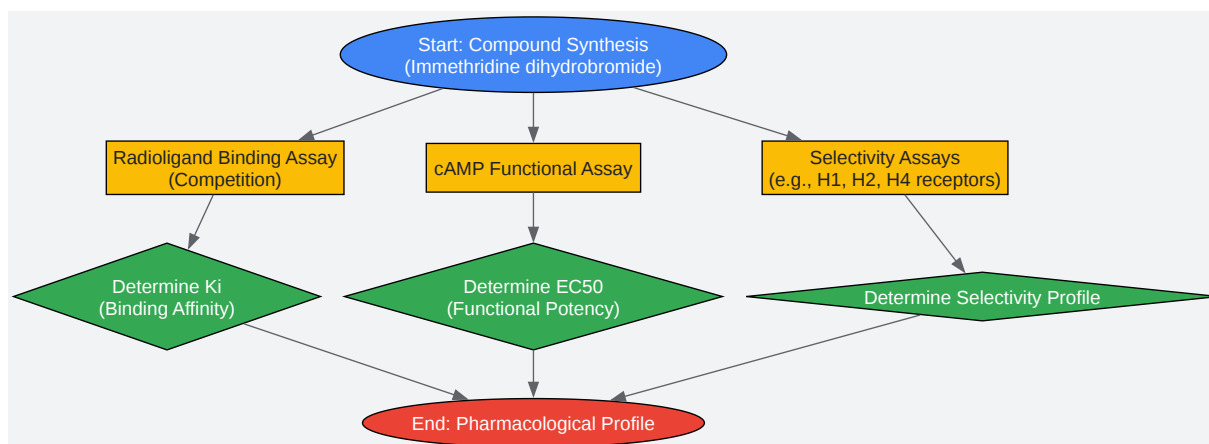
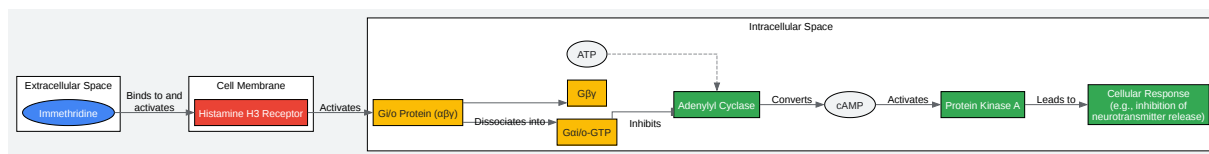
This assay is used to determine the functional potency (EC<sub>50</sub>) of Immethridine as an agonist at the histamine H3 receptor.

- Materials:
  - A cell line stably expressing the human histamine H3 receptor (e.g., HEK-293 or CHO cells).
  - Forskolin (an adenylyl cyclase activator).
  - A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
  - **Immethridine dihydrobromide** solutions of varying concentrations.
  - A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA).
- Procedure:
  - Plate the cells in a 96-well plate and allow them to adhere.
  - Pre-treat the cells with a phosphodiesterase inhibitor.
  - Add varying concentrations of Immethridine to the wells.
  - Stimulate the cells with forskolin to induce cAMP production.
  - Incubate to allow for changes in intracellular cAMP levels.
  - Lyse the cells and measure the cAMP concentration using a cAMP detection kit according to the manufacturer's protocol.
  - The EC<sub>50</sub> value is determined by plotting the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of Immethridine and fitting the data to a sigmoidal dose-response curve.

## Signaling Pathway and Experimental Workflow

### Histamine H3 Receptor Signaling Pathway

Immethridine, as a histamine H3 receptor agonist, activates the receptor, which is coupled to an inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.



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